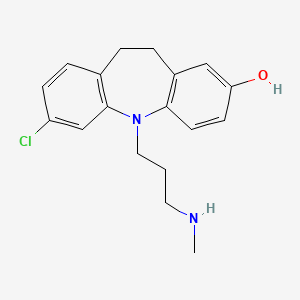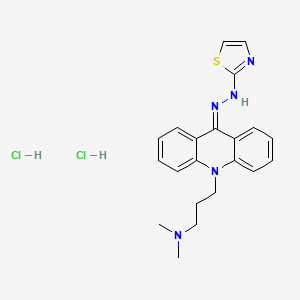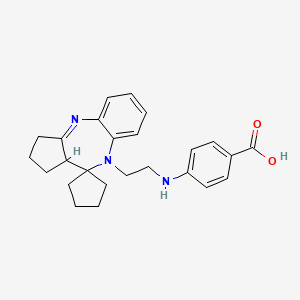
Propionanilide, N-((piperidinocarbonyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionanilide, N-((piperidinocarbonyl)methyl)- is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its significant pharmacological properties and is often studied for its potential applications in medicinal chemistry. It is structurally related to fentanyl, a well-known narcotic analgesic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-((piperidinocarbonyl)methyl)- typically involves the reaction of propionanilide with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Propionanilide, N-((piperidinocarbonyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
Propionanilide, N-((piperidinocarbonyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential as an analgesic and its structural similarity to fentanyl.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Propionanilide, N-((piperidinocarbonyl)methyl)- involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the release of neurotransmitters and produce analgesic effects . The compound’s effects are mediated through the μ-opioid receptor, similar to other opioid analgesics.
相似化合物的比较
Propionanilide, N-((piperidinocarbonyl)methyl)- is structurally similar to several other compounds, including:
Fentanyl: A potent synthetic opioid analgesic.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.
Uniqueness
What sets Propionanilide, N-((piperidinocarbonyl)methyl)- apart from its analogs is its specific functional groups and the resulting pharmacological profile. While it shares many properties with fentanyl and its analogs, slight modifications in its structure can lead to differences in potency, duration of action, and safety profile.
Conclusion
Propionanilide, N-((piperidinocarbonyl)methyl)- is a compound of significant interest in medicinal chemistry due to its structural similarity to fentanyl and its potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific research.
属性
CAS 编号 |
97020-72-9 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC 名称 |
N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)18(14-9-5-3-6-10-14)13-16(20)17-11-7-4-8-12-17/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3 |
InChI 键 |
OXAUQBYPXYVIGL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CC(=O)N1CCCCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)






![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
